molecular formula C16H26N2O3 B7564086 1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol

1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol

Cat. No. B7564086
M. Wt: 294.39 g/mol
InChI Key: PWPVJVXCZPLBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a tool in research. DMPP is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a type of receptor that is involved in a variety of physiological and pathological processes. In

Mechanism of Action

1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol acts as an agonist of the α7 nAChR, binding to the receptor and activating it. The receptor is a ligand-gated ion channel that allows the flow of ions across the cell membrane when activated. Activation of the receptor by 1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by 1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol has been shown to have a variety of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of gene expression, and the activation of anti-inflammatory pathways. 1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol has also been shown to improve cognitive function in animal models, suggesting a potential therapeutic application for the compound.

Advantages and Limitations for Lab Experiments

1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol has several advantages as a tool for scientific research. It is a selective agonist of the α7 nAChR, meaning that it can be used to specifically activate this receptor without affecting other receptors. 1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol is also relatively easy to synthesize, making it readily available for use in experiments.
One limitation of 1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol is that it has a relatively short half-life, meaning that its effects may be transient. Additionally, the compound may not be suitable for use in certain experimental systems, such as those that require long-term activation of the receptor.

Future Directions

There are several future directions for research involving 1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol. One area of interest is the potential therapeutic application of the compound for the treatment of cognitive disorders, such as Alzheimer's disease. Another potential application is in the development of new anti-inflammatory drugs. Additionally, further research is needed to fully understand the downstream signaling pathways activated by 1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol and the physiological effects of this activation.

Synthesis Methods

The synthesis of 1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol involves several steps. The starting material is 3,4-dimethoxybenzaldehyde, which is reacted with methylamine to form 3,4-dimethoxyphenyl-methylamine. This intermediate is then reacted with pyrrolidine and epichlorohydrin to form 1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol. The final product is purified by column chromatography to obtain a pure compound.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol has been used extensively in scientific research as a tool to study the function of the α7 nAChR. The receptor is involved in a variety of physiological processes, including learning and memory, inflammation, and pain perception. 1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol has been shown to activate the receptor in a dose-dependent manner, making it a valuable tool for studying the receptor's function.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-20-15-6-5-13(9-16(15)21-2)10-17-11-14(19)12-18-7-3-4-8-18/h5-6,9,14,17,19H,3-4,7-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPVJVXCZPLBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(CN2CCCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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